molecular formula C19H17NO4 B6417099 N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 493002-81-6

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6417099
CAS No.: 493002-81-6
M. Wt: 323.3 g/mol
InChI Key: HQPWZQYBRFATKH-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core substituted with a methoxy group, a carboxamide group, and a dimethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving suitable precursors such as salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group present on the chromene core using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction. This involves reacting the chromene derivative with an appropriate amine, such as 2,6-dimethylaniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromene core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.

Comparison with Similar Compounds

N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

    N-(2,6-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.

    6-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the dimethylphenyl group, which may influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and selectivity for certain molecular targets.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-11-5-4-6-12(2)17(11)20-18(21)15-10-13-9-14(23-3)7-8-16(13)24-19(15)22/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPWZQYBRFATKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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